molecular formula C13H17N B14591730 1-(3-Phenylprop-1-en-2-yl)pyrrolidine CAS No. 61282-85-7

1-(3-Phenylprop-1-en-2-yl)pyrrolidine

Cat. No.: B14591730
CAS No.: 61282-85-7
M. Wt: 187.28 g/mol
InChI Key: XDDQVYCPAOKEIA-UHFFFAOYSA-N
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Description

1-(3-Phenylprop-1-en-2-yl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-1-en-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with a phenylpropene derivative. One common method includes the use of phenylacetylene and pyrrolidine in the presence of a catalyst under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the product is purified through standard techniques like column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylprop-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like halides, amines, or alcohols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce therapeutic effects .

Properties

CAS No.

61282-85-7

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-(3-phenylprop-1-en-2-yl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2

InChI Key

XDDQVYCPAOKEIA-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1)N2CCCC2

Origin of Product

United States

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